molecular formula C11H11BrN4O2S B2587146 2-(1-((2-bromophenyl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole CAS No. 2194847-07-7

2-(1-((2-bromophenyl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole

Cat. No.: B2587146
CAS No.: 2194847-07-7
M. Wt: 343.2
InChI Key: IKFRXZHZVJAJGC-UHFFFAOYSA-N
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Description

2-(1-((2-bromophenyl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole is a chemical compound that has garnered significant attention in scientific research due to its unique structure and potential biological activity. This compound is characterized by the presence of a bromophenyl group, a sulfonyl group, an azetidine ring, and a triazole ring, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-((2-bromophenyl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole typically involves multiple steps, starting with the preparation of the azetidine ring followed by the introduction of the bromophenyl and sulfonyl groups. Common synthetic routes include:

    Formation of the Azetidine Ring: This step often involves the cyclization of suitable precursors under basic conditions.

    Introduction of the Bromophenyl Group: This can be achieved through nucleophilic substitution reactions using brominated aromatic compounds.

    Sulfonylation: The sulfonyl group is introduced using sulfonyl chlorides in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(1-((2-bromophenyl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the bromophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Brominated aromatic compounds, sulfonyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

2-(1-((2-bromophenyl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1-((2-bromophenyl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to a range of biological effects, including antimicrobial and anticancer activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-((1-((2-Bromophenyl)sulfonyl)azetidin-3-yl)oxy)thiazole
  • 2-((1-((2-Bromophenyl)sulfonyl)azetidin-3-yl)sulfonyl)-1-methyl-1H-imidazole

Uniqueness

Compared to similar compounds, 2-(1-((2-bromophenyl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole stands out due to its unique combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[1-(2-bromophenyl)sulfonylazetidin-3-yl]triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN4O2S/c12-10-3-1-2-4-11(10)19(17,18)15-7-9(8-15)16-13-5-6-14-16/h1-6,9H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKFRXZHZVJAJGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C2=CC=CC=C2Br)N3N=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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